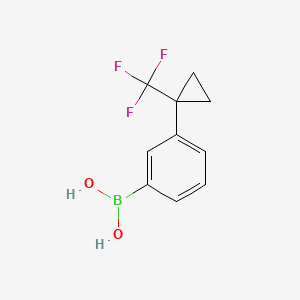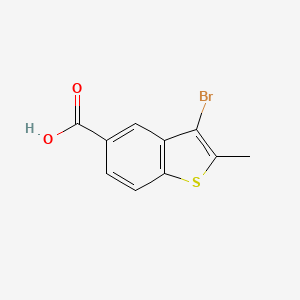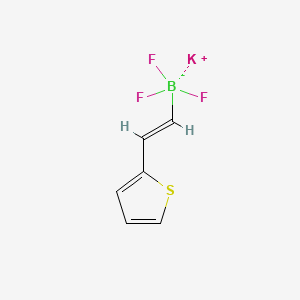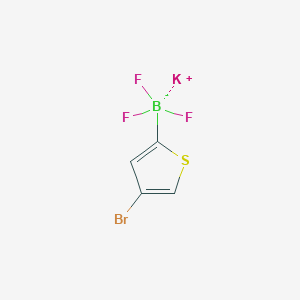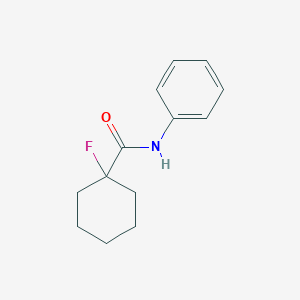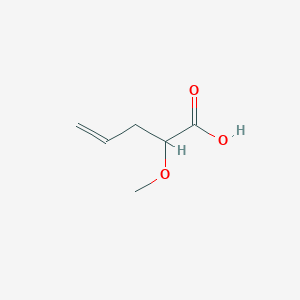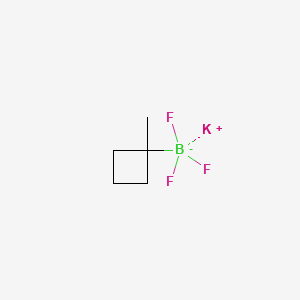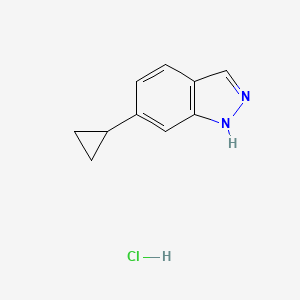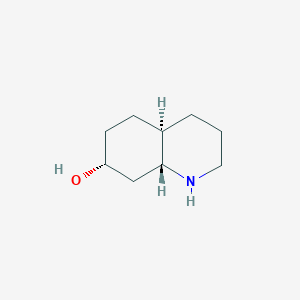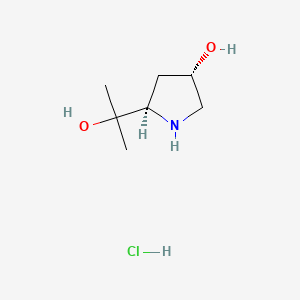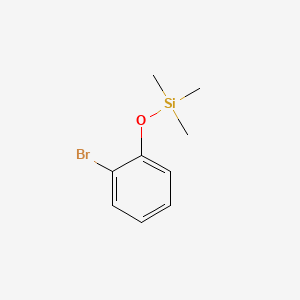
Silane, (2-bromophenoxy)trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromophenoxy)trimethylsilane is an organosilicon compound with the molecular formula C₉H₁₃BrOSi. It is a derivative of phenol where the hydroxyl group is replaced by a trimethylsilyl group and a bromine atom is attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(2-Bromophenoxy)trimethylsilane can be synthesized through the reaction of 2-bromophenol with hexamethyldisilazane in the presence of a catalyst. The reaction is typically carried out in tetrahydrofuran (THF) at elevated temperatures (around 70°C) for a few hours. The reaction mixture is then cooled, and the product is isolated through standard purification techniques .
Industrial Production Methods
In industrial settings, the production of (2-bromophenoxy)trimethylsilane follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Bromophenoxy)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding phenolic derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of phenoxytrimethylsilane.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions include substituted phenoxytrimethylsilanes, phenolic derivatives, and reduced phenoxytrimethylsilane compounds.
Wissenschaftliche Forschungsanwendungen
(2-Bromophenoxy)trimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and as a protecting group for phenols.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (2-bromophenoxy)trimethylsilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group enhances the nucleophilicity of the phenoxy group, allowing it to participate in substitution and addition reactions. The bromine atom can be easily replaced by other functional groups, making it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Chlorophenoxy)trimethylsilane
- (2-Fluorophenoxy)trimethylsilane
- (2-Iodophenoxy)trimethylsilane
Uniqueness
(2-Bromophenoxy)trimethylsilane is unique due to the presence of the bromine atom, which provides distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom is more reactive in substitution reactions, making (2-bromophenoxy)trimethylsilane a valuable intermediate in the synthesis of complex organic molecules .
Eigenschaften
Molekularformel |
C9H13BrOSi |
|---|---|
Molekulargewicht |
245.19 g/mol |
IUPAC-Name |
(2-bromophenoxy)-trimethylsilane |
InChI |
InChI=1S/C9H13BrOSi/c1-12(2,3)11-9-7-5-4-6-8(9)10/h4-7H,1-3H3 |
InChI-Schlüssel |
CUYIETHNIXZKOT-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC1=CC=CC=C1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)carbamate](/img/structure/B15298215.png)
